molecular formula C14H15NO2S2 B2460460 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide CAS No. 1798022-54-4

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)butyramide

Cat. No. B2460460
CAS RN: 1798022-54-4
M. Wt: 293.4
InChI Key: MLPGVRCAEISBAI-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions, including condensation reactions and cyclization processes . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including the compound , have been found to exhibit a variety of biological effects . They are used by medicinal chemists to develop advanced compounds with a range of biological effects . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Drugs

Thiophene derivatives have been shown to have anti-inflammatory properties . This makes them useful in the development of drugs to treat conditions associated with inflammation .

Antimicrobial Agents

These compounds have also been found to have antimicrobial properties . This means they can be used in the development of drugs to treat various types of infections .

Anticancer Drugs

Thiophene derivatives have been shown to have anticancer properties . This makes them a potential resource in the development of new cancer treatments .

Industrial Chemistry

In the field of industrial chemistry, thiophene derivatives are used as corrosion inhibitors . This makes them valuable in industries where metal corrosion is a concern .

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Anti-Arrhythmic Drugs

Thiophene derivatives have been found to have anti-arrhythmic properties . This makes them useful in the development of drugs to treat heart rhythm disorders .

Kinase Inhibitors

Thiophene derivatives have been shown to inhibit kinases , which are enzymes that play a key role in the regulation of cell functions. This makes them potential candidates for the development of drugs to treat various diseases, including cancer .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-2-3-13(16)15-8-11-4-5-12(19-11)14(17)10-6-7-18-9-10/h4-7,9H,2-3,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPGVRCAEISBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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